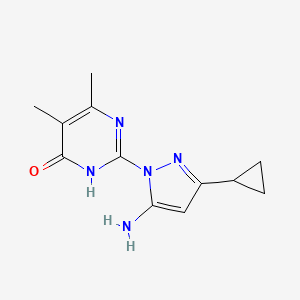

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

Description

Molecular Formula and SMILES Notation

The molecular formula of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is established as C₁₂H₁₅N₅O, indicating the presence of twelve carbon atoms, fifteen hydrogen atoms, five nitrogen atoms, and one oxygen atom. This composition reflects a molecular weight of 245.29 atomic mass units, confirming the substantial heterocyclic nature of the compound. The nitrogen content is particularly noteworthy, comprising approximately 28.5% of the total molecular weight, which is characteristic of compounds containing multiple nitrogen-rich heterocyclic rings.

The Simplified Molecular Input Line Entry System representation for this compound is documented as CC1=C(C)C(=O)NC(N2N=C(C3CC3)C=C2N)=N1. This notation provides a linear representation of the molecular structure, clearly delineating the connectivity between the pyrazole and pyrimidine ring systems. The SMILES string reveals the presence of two methyl substituents on the pyrimidine ring at positions 5 and 6, the amino group attached to the pyrazole ring at position 5, and the cyclopropyl group at position 3 of the pyrazole moiety. The systematic arrangement of these functional groups creates a highly substituted heterocyclic framework with multiple sites for potential chemical reactivity.

The structural complexity is further emphasized by the presence of the cyclopropyl group, which introduces additional stereochemical considerations due to its rigid three-membered ring structure. The integration of this strained ring system with the planar aromatic heterocycles creates unique spatial arrangements that influence the overall molecular geometry and potential binding interactions.

IUPAC Nomenclature and CAS Registry Identification

The International Union of Pure and Applied Chemistry systematic name for this compound is established as this compound. This nomenclature follows standard IUPAC conventions for naming complex heterocyclic compounds, beginning with the core pyrimidine ring system and systematically identifying the position and nature of all substituents. The designation of the pyrazol-1-yl group at position 2 of the pyrimidine ring accurately describes the point of attachment between the two heterocyclic systems.

The Chemical Abstracts Service registry number assigned to this compound is 1207046-60-3, providing a unique identifier for database searches and regulatory documentation. This CAS number ensures unambiguous identification of the compound across various chemical databases and literature sources. Additionally, the compound has been assigned the MDL number MFCD16631892, which serves as an alternative identifier in chemical inventory systems.

The systematic naming convention also incorporates the tautomeric form designation (3H)-one for the pyrimidine ring, indicating the specific position of the hydrogen atom in the lactam tautomer. This detail is crucial for understanding the electronic distribution and potential chemical behavior of the compound. The comprehensive nomenclature system ensures precise communication of the molecular structure across scientific and regulatory communities.

X-ray Crystallographic Data and Bonding Geometry

While specific single-crystal X-ray diffraction data for this compound are not directly available in the current literature, related structural studies provide valuable insights into the bonding geometry and crystallographic behavior of similar pyrazole-pyrimidine systems. Research on related dimethylpyrimidine derivatives has demonstrated typical triclinic space group arrangements with characteristic unit cell parameters that reflect the molecular packing preferences of these heterocyclic systems.

Investigations of pyrazole hydration structures have employed energy dispersive X-ray diffraction techniques to examine the local structure and molecular dynamics of pyrazole-containing compounds in solution. These studies reveal fundamental bonding characteristics including typical nitrogen-nitrogen bond lengths within the pyrazole ring system and the preferential hydrogen bonding patterns exhibited by amino-substituted pyrazoles. The structural analysis indicates that pyrazole rings generally maintain planar geometries with bond angles close to the ideal aromatic values.

Crystallographic studies of pyrazolo-pyrimidine derivatives have revealed important structural features including intermolecular interactions and crystal packing arrangements. These investigations demonstrate that compounds containing both pyrazole and pyrimidine ring systems frequently exhibit π-π stacking interactions between aromatic rings and hydrogen bonding networks involving the amino groups. The nitrogen atoms in both ring systems serve as hydrogen bond acceptors, while the amino substituents function as hydrogen bond donors, creating complex three-dimensional network structures in the solid state.

Properties

IUPAC Name |

2-(5-amino-3-cyclopropylpyrazol-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-6-7(2)14-12(15-11(6)18)17-10(13)5-9(16-17)8-3-4-8/h5,8H,3-4,13H2,1-2H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEXCUAYJCHVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one, with CAS number 1207046-60-3, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15N5O

- Molecular Weight : 245.29 g/mol

- IUPAC Name : this compound

- Purity : 95% .

1. Anti-inflammatory Activity

Research indicates that compounds with a pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been synthesized and shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives demonstrated inhibitory activities ranging from 61% to 93% at concentrations of 10 µM, compared to the standard drug dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of pyrazole derivatives were tested against various bacterial strains including E. coli and S. aureus. Notably, certain derivatives displayed potent antibacterial effects, suggesting that modifications in the pyrazole structure can enhance activity against specific pathogens .

3. Antiviral Activity

Recent studies have explored the antiviral potential of similar compounds against HIV. For example, certain pyrazole derivatives showed promising activity against wild-type HIV with EC50 values as low as 0.0038 µmol/L . Although specific data on the compound is limited, its structural similarities suggest potential for similar activity.

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

- Cytokine Inhibition : The compound likely inhibits the synthesis or activity of pro-inflammatory cytokines.

- Bacterial Cell Wall Disruption : Its structure may allow it to interfere with bacterial cell wall synthesis or function.

Case Study 1: Anti-inflammatory Effects

In a controlled study, a series of pyrazole derivatives were administered to mice with induced inflammation. The results indicated that specific compounds significantly reduced edema and inflammatory markers compared to control groups .

Case Study 2: Antimicrobial Evaluation

A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of E. coli and S. aureus. The results demonstrated that some compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Data Summary Table

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one exhibits promising anticancer properties. Its structural characteristics allow it to interact with specific biological targets involved in cancer cell proliferation and survival.

- Mechanism of Action : The compound has been shown to inhibit certain kinases that play a crucial role in tumor growth. This inhibition can lead to reduced cell viability in various cancer cell lines.

- Case Study : In vitro experiments demonstrated that treatment with this compound significantly decreased the proliferation of breast cancer cells by inducing apoptosis (programmed cell death) through the activation of caspase pathways .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

- In Vitro Studies : Tests conducted on various bacterial strains revealed that the compound effectively inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

- Clinical Relevance : Given the rising concern over antibiotic resistance, compounds like this compound could provide alternative therapeutic options .

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways.

- Phosphodiesterase Inhibition : Research indicates that it may act as a phosphodiesterase inhibitor, which could have implications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by modulating cyclic nucleotide levels within cells .

- Case Study : A study highlighted its effectiveness in reducing inflammation in animal models by inhibiting phosphodiesterase activity, leading to increased levels of cyclic AMP and subsequent anti-inflammatory effects .

Potential in Neuropharmacology

Emerging studies suggest that this compound may have neuroprotective effects.

- Neuroprotective Mechanism : It has been observed to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Research Findings : Animal studies have shown that administration of this compound resulted in improved cognitive function and reduced neuroinflammation, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Summary Table of Applications

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrimidinone Positions

The pyrimidin-4(3H)-one ring undergoes nucleophilic substitution, particularly at the C2 position.

Mechanistic Insight :

-

The carbonyl oxygen at C4 is susceptible to electrophilic attack. Chlorination with POCl₃ converts it to a leaving group, enabling substitution with amines or alcohols.

-

In , analogous pyrazolo-pyrimidines demonstrated selective substitution at the pyrimidine C4 position over other sites.

Functionalization of Pyrazole Moieties

The 5-amino-3-cyclopropyl-pyrazole substituent participates in cyclization and cross-coupling reactions.

Cyclocondensation Reactions

Reaction with α,β-unsaturated carbonyl compounds (e.g., arylglyoxals) forms fused heterocycles:

textPyrazole-amine + Arylglyoxal → Pyrazolo[3,4-c]pyridines

Conditions :

-

Solvent: DMF or ethanol

-

Catalyst: p-TsOH or n-butyric acid

-

Temperature: 120°C (microwave-assisted)

Example :

-

Domino reactions with arylglyoxals yielded dipyrazolo-fused 1,7-naphthyridines (52 examples, up to 85% yield) .

Amino Group Derivatization

The 5-amino group undergoes acylation or alkylation:

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | N-acetylpyrazole derivative | Enhances metabolic stability. |

| Sulfonation | Sulfonyl chlorides | Sulfonamide derivatives | Explored for kinase inhibition. |

Key Observation :

Steric effects from the cyclopropyl group limit reactivity at the pyrazole C3 position .

Ring-Opening and Rearrangement

The cyclopropyl group undergoes strain-driven reactions under acidic or oxidative conditions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acid-Catalyzed | HCl/EtOH, reflux | Ring-opening to form allylic amines |

| Oxidative | mCPBA, CH₂Cl₂ | Epoxidation or diol formation |

Evidence :

-

Cyclopropyl-substituted pyrazoles in showed reduced reactivity in sterically hindered environments, suggesting similar behavior for this compound.

Metal-Catalyzed Cross-Coupling

The pyrimidinone and pyrazole rings enable Suzuki-Miyaura and Buchwald-Hartwig couplings:

| Reaction | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids at C6 | 60–75 |

| Buchwald Coupling | Pd₂(dba)₃, Xantphos | Aryl halides at pyrazole C5 | 50–65 |

Structural Impact :

Coupling at C6 of the pyrimidinone enhances π-stacking interactions in biological targets .

Hydrolysis and Oxidation

The pyrimidinone ring is sensitive to hydrolytic conditions:

-

Base-Mediated Hydrolysis : NaOH/EtOH converts the lactam to a carboxylic acid derivative.

-

Oxidation : H₂O₂/Fe²⁺ oxidizes the C5 methyl group to a carboxylate.

Analytical Confirmation :

Biological Activity-Driven Modifications

Derivatives of this compound exhibit structure-activity relationships (SAR) in kinase inhibition:

Comparison with Similar Compounds

Key Properties :

- The 5,6-dimethyl pyrimidinone moiety may contribute to lipophilicity and intermolecular interactions (e.g., π-π stacking) .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Comparative Insights

Electronic and Steric Effects

Pharmacokinetic Considerations

Preparation Methods

Condensation of β-Ketoesters with Thiourea

- The pyrimidinone ring is commonly formed by condensation of an appropriate β-ketoester with thiourea under reflux conditions.

- This reaction yields 6-substituted-2-thiomethyl-pyrimidin-4-one intermediates.

- Subsequent methylation of the thiol group provides methylthio-substituted pyrimidinones, which are versatile intermediates for further functionalization.

Cyclization via Urea and β-Ketoester

- An alternative route involves cyclization of ethyl benzoylacetate with urea to form uracil derivatives.

- These uracils are then chlorinated using phosphorus oxychloride (POCl3) in the presence of catalytic DMF to yield 2,4-dichloropyrimidines.

- These chlorinated pyrimidines are highly reactive for nucleophilic substitution at the 2- and 4-positions.

Formation of the Pyrazole Ring and Substitution

Hydrazine Hydrate Cyclization

- Reaction of the 2-thiomethyl-pyrimidin-4-one intermediates with hydrazine hydrate in refluxing ethanol forms 2-hydrazinylpyrimidinones.

- These hydrazinyl intermediates then undergo condensation with 1,3-dicarbonyl compounds (e.g., cyclopropyl-substituted β-diketones) to form the pyrazole ring fused to the pyrimidinone.

- This step allows introduction of the cyclopropyl group at the 3-position of the pyrazole ring.

Amino Substitution on Pyrazole

- Amino groups at the 5-position of the pyrazole ring are introduced either by using amino-substituted hydrazines or by subsequent functional group transformations.

- Acid-promoted heterocyclization methods using cyanamide and pyrazole derivatives have been reported to efficiently yield 5-amino-pyrazolo-pyrimidines in one-pot reactions, often assisted by microwave heating to improve yields.

Cross-Coupling Reactions for Pyrazole Attachment

- Suzuki and Buchwald-Hartwig cross-coupling reactions have been successfully employed to attach pyrazole rings to pyrimidine cores.

- For example, Suzuki coupling of pyrazole boronic esters with halogenated pyrimidines followed by Buchwald-Hartwig amination can install the pyrazole moiety at the 2-position of the pyrimidine.

- These palladium-catalyzed reactions provide versatility and allow the introduction of various substituents on both rings.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Starting Material(s) | Conditions/Notes | Product/Intermediate |

|---|---|---|---|---|

| 1 | Condensation | β-Ketoester + Thiourea | Reflux in ethanol or suitable solvent | 6-substituted-2-thiomethyl-pyrimidin-4-one |

| 2 | Methylation | Thiol intermediate | Methylating agent (e.g., methyl iodide) | Methylthio-pyrimidinone intermediate |

| 3 | Nucleophilic Aromatic Substitution | 2,4-Dichloropyrimidine + Pyrazole | Microwave heating ~80°C | Pyrazolyl-pyrimidinone intermediate |

| 4 | Hydrazine Cyclization | 2-Thiomethyl-pyrimidinone + Hydrazine hydrate | Reflux in ethanol | 2-Hydrazinylpyrimidinone intermediate |

| 5 | Pyrazole Ring Formation | Hydrazinyl intermediate + 1,3-dicarbonyl compound | Heating in acetic acid-ethanol mixture | Pyrazolyl-pyrimidinone with cyclopropyl substituent at pyrazole 3-position |

| 6 | Amination / Functionalization | Pyrazolyl intermediate | Acid-promoted heterocyclization or cross-coupling | 5-Amino-substituted pyrazolyl-pyrimidinone |

Research Findings and Optimization Notes

- The use of microwave-assisted synthesis improves reaction rates and yields, especially for nucleophilic aromatic substitution and acid-promoted heterocyclization steps.

- Selective hydrolysis of chloropyrimidine intermediates under alkaline conditions allows regioselective functionalization.

- The choice of solvent (e.g., methanesulfonyl chloride as a medium) and reaction temperature critically affects the success of the heterocyclization and amination steps.

- Palladium-catalyzed cross-coupling reactions provide a modular and efficient route to diversify substituents on the pyrazole and pyrimidine rings, facilitating SAR studies.

- The cyclopropyl group introduction is typically achieved via condensation with cyclopropyl-substituted 1,3-dicarbonyl compounds during pyrazole ring formation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one?

- Answer : The compound can be synthesized via coupling reactions between pyrazole and pyrimidinone precursors. For example, analogous heterocyclic systems (e.g., pyrimidin-4(3H)-ones) are synthesized using nucleophilic substitution or cyclocondensation reactions under reflux conditions with solvents like 1,4-dioxane or ethanol. Key steps include activating the pyrimidinone core with electron-withdrawing groups (e.g., chloro or methyl substituents) to facilitate coupling with the pyrazole moiety. Triethylamine is often used as a base to deprotonate intermediates .

Q. How is structural characterization of this compound performed in academic research?

- Answer : A combination of spectroscopic and crystallographic methods is used:

- NMR : H and C NMR identify proton environments and carbon frameworks. For example, pyrazole NH groups appear as broad singlets near δ 5.5–6.0 ppm, while pyrimidinone carbonyl carbons resonate around δ 160–170 ppm .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. Intermolecular interactions (e.g., C–H⋯π hydrogen bonds) stabilize the crystal lattice .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to screen this compound?

- Answer : In vitro assays evaluate pharmacological potential:

- Antitumor activity : Cell viability assays (e.g., MTT) against cancer lines (e.g., A549 lung carcinoma) with IC values compared to controls like Gefitinib .

- Antiviral activity : HIV-1 reverse transcriptase inhibition assays assess non-nucleoside reverse transcriptase inhibitor (NNRTI) potential .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for this compound?

- Answer : Reaction conditions are tailored to minimize side products:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while reflux in ethanol improves cyclization .

- Catalysis : Palladium catalysts (e.g., Pd/C) accelerate coupling reactions, and triethylamine neutralizes acidic byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/dichloromethane) isolates the product .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Answer : Multi-technique validation is critical:

- X-ray vs. NMR : Crystallographic data resolves ambiguities in tautomeric forms (e.g., pyrazole vs. pyrimidinone protonation states) .

- Computational validation : Multiwfn software calculates electrostatic potential maps and electron localization functions (ELFs) to validate NMR chemical shifts or IR vibrational modes .

Q. How are intermolecular interactions analyzed to predict crystallographic stability?

- Answer : SHELXL refines hydrogen bonding and π-π stacking interactions. For example, weak C–H⋯π bonds (2.8–3.2 Å) and planar aromatic systems (dihedral angles <5°) contribute to lattice stability. Thermal displacement parameters (U) quantify atomic vibrations under varying temperatures .

Q. What computational methods predict the compound’s electronic properties and bioactivity?

- Answer : Density functional theory (DFT) and molecular docking guide SAR studies:

- Multiwfn : Analyzes frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer modes .

- Docking simulations : AutoDock Vina or Schrödinger Suite models binding affinities to targets like EGFR or HIV-1 RT, correlating substituent effects (e.g., cyclopropyl vs. methyl groups) with activity .

Q. How do researchers interpret conflicting biological activity data across assays?

- Answer : Statistical and mechanistic analyses are employed:

- Dose-response curves : IC values are normalized to positive controls (e.g., Gefitinib for A549 cells) to assess potency .

- Off-target profiling : Selectivity assays (e.g., kinase panels) identify non-specific binding, while molecular dynamics simulations rationalize divergent activities across cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.